Pinostrobin

Übersicht

Beschreibung

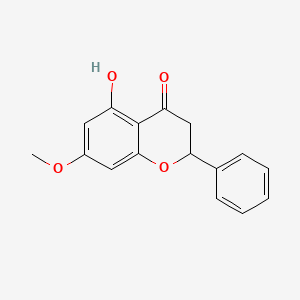

5-Hydroxy-7-methoxyflavanone, also known as pinostrobin, is a flavonoid isolated from various plant sources . It is an active natural chrysin derivative known to modulate several biological activities . The chemical formula is C18H13F3O5 and the molecular weight is 366.28803 g/mol .

Synthesis Analysis

5-Hydroxy-7-methoxyflavanone (HMF) was isolated from Kaemperia parviflora using the supercritical CO2 fluid extraction method . Optimal conditions of 200 bar of CO2 and 50°C were used for isolation of HMF .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-7-methoxyflavanone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 41 bonds. There are 28 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 2 aromatic ethers .Chemical Reactions Analysis

The electronic and structural properties of two polymorphic modifications of 5-hydroxy-7-methoxyflavanone were theoretically investigated and compared with experimental crystallographic data . Both structures differ in about 1.5 kJ/mol, but the activation energy of methoxy torsion was greater than 16 kJ/mol .Physical and Chemical Properties Analysis

The electronic and structural properties of two polymorphic modifications of 5-hydroxy-7-methoxyflavanone were theoretically investigated and compared with experimental crystallographic data . Both structures have similar electronic structures but with slight differences in reactivity .Wissenschaftliche Forschungsanwendungen

Adipogenetischer Suppressor

Pinostrobin wurde in einer Studie als adipogenetischer Suppressor identifiziert . Es wurde festgestellt, dass es die Adipozytendifferenzierung hemmt, wenn Präadipozyten sowohl von Mäusen als auch von Menschen mit this compound in nicht-toxischen Konzentrationen kultiviert wurden . Dies führte zu einer Reduktion der zellulären Lipidtröpfchen, was auf eine mögliche Anwendung bei der Behandlung von Fettleibigkeit hindeutet .

Antileukämische Eigenschaften

Die Forschung hat gezeigt, dass this compound antileukämische Eigenschaften besitzt . Es wurde festgestellt, dass es die Zellviabilität reduziert und die Apoptose in akuten Leukämiezellen über sowohl intrinsische als auch extrinsische Pfade induziert . Die Studie ergab auch, dass this compound die Ataxia-Teleangiektasie-mutierte Kinase (ATM) auslösen kann, was zu Zell-Apoptose führt .

Anti-mikrobielle Eigenschaften

Es wurde berichtet, dass this compound vor einer Infektion durch verschiedene Viren, Bakterien, Pilze und Parasiten schützt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin .

Lipidsenkende Effekte

Es wurde festgestellt, dass this compound die Expression der Proprotein-Konvertase-Subtilisin/Kexin-Typ-9 (PCSK9) reduziert, die ein vielversprechendes Ziel für lipidsenkende Medikamente ist . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Hyperlipidämie hin .

Harnsäure-Regulation

Die Forschung hat gezeigt, dass this compound hohe Harnsäurespiegel reduzieren kann, ohne die normalen Harnsäurespiegel zu beeinflussen . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Hyperurikämie hin .

Melanogenetischer Aktivator

In der laufenden Forschung zur Erkundung natürlicher melanogenetischer Aktivatoren wurde festgestellt, dass this compound stimulierende Wirkungen auf die Tyrosinase-Aktivität und die zelluläre Melaninproduktion hat . Dies deutet auf eine mögliche Anwendung bei der Behandlung von Hypopigmentierungserkrankungen hin .

Wirkmechanismus

Target of Action

Pinostrobin has been found to target several proteins and pathways. One of its crucial targets is the ataxia-telangiectasia mutated kinase (ATM), one of the p53 activators that respond to DNA damage-induced apoptosis . It also targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs .

Mode of Action

This compound interacts with its targets to induce various changes. For instance, it reduces the expression of PCSK9 . In the case of ATM, the reduction in miR-181b-5p after this compound treatment triggers ATM, resulting in cellular apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to have diverse antibacterial, anti-fungal, antiviral, and antiparasitic effects . It can inhibit the contraction of intestinal smooth muscle by regulating Ca2+ signaling . It also has anti-inflammatory, antitumor, neuroprotective, and lipid-lowering effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces cell viability and induces apoptosis in acute leukemia cells via both intrinsic and extrinsic pathways . Furthermore, it has protective effects on the liver, kidney, bone, skin, reproductive system, stomach, and nerves .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of this compound.

Safety and Hazards

When handling 5-Hydroxy-7-methoxyflavanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemische Analyse

Biochemical Properties

Pinostrobin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response . Additionally, this compound interacts with antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and reducing oxidative stress . These interactions highlight this compound’s role in modulating biochemical pathways related to inflammation and oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces apoptosis in human colon carcinoma cells by triggering mitochondrial membrane perturbation and activating caspase-3-mediated apoptosis . It also modulates the expression of genes involved in oxidative stress response and inflammation, such as Bcl-2 and Bax . Furthermore, this compound affects cellular metabolism by regulating the activity of enzymes involved in lipid metabolism, such as C/EBPα, PPARγ, and SREBP-1c .

Molecular Mechanism

The molecular mechanism of this compound’s action involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the main protease of SARS-CoV-2, inhibiting its activity through hydrophobic bonds . It also induces mitochondrial-associated cell death in human colon carcinoma cells by generating reactive oxygen species (ROS) and activating the mitochondrial apoptosis pathway . These molecular interactions underscore this compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a short half-life and low bioavailability, which can influence its stability and degradation . Over time, this compound’s effects on cellular function may diminish due to its rapid metabolism and excretion. Long-term studies have demonstrated that this compound can maintain its protective effects against oxidative stress and inflammation in in vitro and in vivo models . These findings suggest that this compound’s temporal effects are influenced by its pharmacokinetic properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent protective effects against cadmium-induced renal toxicity in rats . At lower doses, this compound enhances the activity of antioxidant enzymes and reduces oxidative stress. At higher doses, this compound may exhibit toxic effects, such as increased levels of reactive oxygen species and apoptosis . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, demethylation, glucuronidation, and sulfation . These metabolic processes are primarily mediated by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. This compound’s metabolism results in the formation of various metabolites, which are excreted through urine, feces, and bile . These metabolic pathways play a crucial role in determining this compound’s pharmacokinetic properties and therapeutic efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. For example, this compound is preferentially distributed in the gastrointestinal tract, where it exerts its protective effects against peptic ulcers . Additionally, this compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and tissue accumulation . These transport and distribution mechanisms are essential for understanding this compound’s pharmacological effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. Studies have shown that this compound quickly penetrates the cytoplasm and localizes to the cellular nucleus, where it induces apoptosis in leukemic cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJDDOBAOGKRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-37-5, 75291-74-6 | |

| Record name | (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75291-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

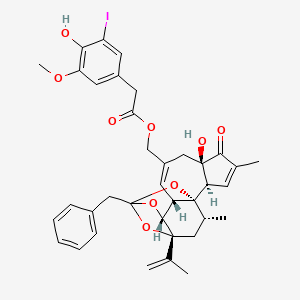

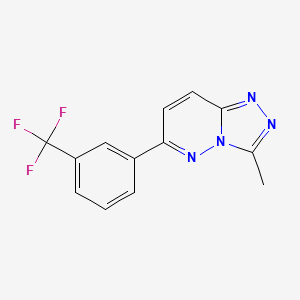

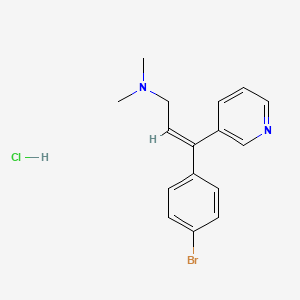

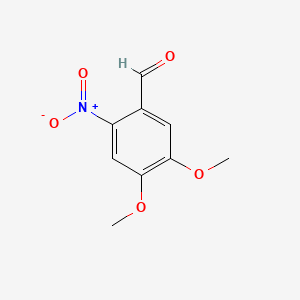

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)